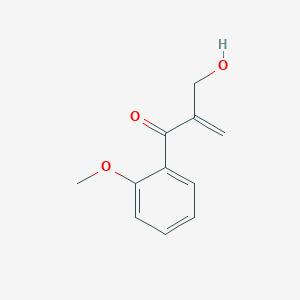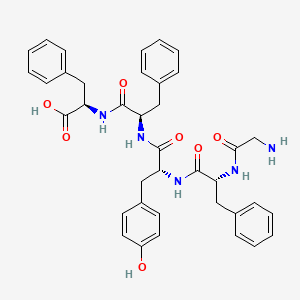![molecular formula C25H20ClNO2Sn B12602112 5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 648918-13-2](/img/structure/B12602112.png)
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a triphenylstannyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of 5-chloro-2-aminobenzoic acid with triphenyltin chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield the corresponding amine.
Coupling Reactions: The triphenylstannyl group can participate in coupling reactions such as the Stille coupling, forming carbon-carbon bonds with other organic moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride or sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in Stille coupling reactions, with solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation and Reduction Reactions: Products include nitroso, nitro, and amine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with various molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the triphenylstannyl group can facilitate coupling reactions. The aniline moiety can interact with biological targets, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-{[(trimethylstannyl)oxy]carbonyl}aniline
- 5-Chloro-2-{[(triethylstannyl)oxy]carbonyl}aniline
- 5-Chloro-2-{[(tributylstannyl)oxy]carbonyl}aniline
Uniqueness
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline is unique due to the presence of the triphenylstannyl group, which imparts distinct reactivity and stability compared to its trimethyl, triethyl, and tributyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
648918-13-2 |
|---|---|
分子式 |
C25H20ClNO2Sn |
分子量 |
520.6 g/mol |
IUPAC名 |
triphenylstannyl 2-amino-4-chlorobenzoate |
InChI |
InChI=1S/C7H6ClNO2.3C6H5.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;3*1-2-4-6-5-3-1;/h1-3H,9H2,(H,10,11);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
MIMJNYFWUJCEJF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


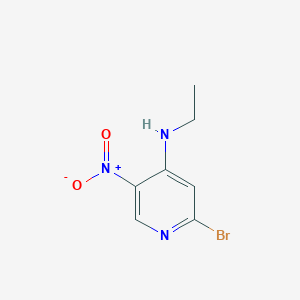
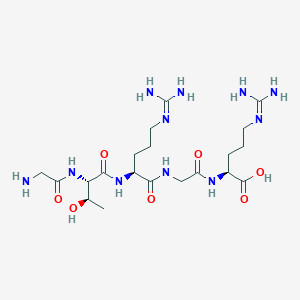
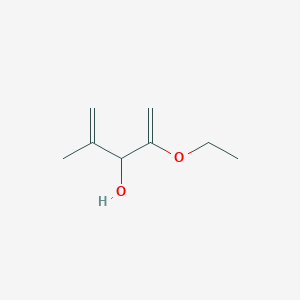
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)

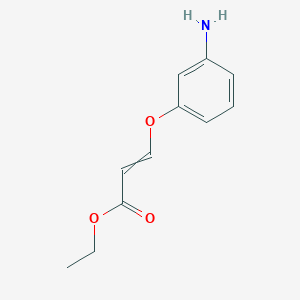



![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
silane](/img/structure/B12602111.png)

